molecular formula C14H25N3O3 B15212703 (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

Katalognummer: B15212703
Molekulargewicht: 283.37 g/mol
InChI-Schlüssel: GUIHUKXUJZTTKF-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a synthetic small molecule characterized by a chiral pyrrolidine-2-carboxamide core, an N-methylated peptide linkage, and a pivaloyl (tert-butyl carbonyl) group. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery research, particularly as building blocks for the development of novel bioactive molecules . The stereospecific (S) configuration at key chiral centers is critical for its intended biological activity and interaction with specific enzymatic targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a potential ligand in the study of protein-ligand interactions. Like related pyrrolidine carboxamide derivatives, which have been explored for their antimalarial potential through inhibition of validated drug targets like P. falciparum N-myristoyltransferase (PfNMT) , this molecule serves as a sophisticated scaffold for probing complex biochemical pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C14H25N3O3

Molekulargewicht

283.37 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C14H25N3O3/c1-9(11(15)18)16(5)12(19)10-7-6-8-17(10)13(20)14(2,3)4/h9-10H,6-8H2,1-5H3,(H2,15,18)/t9-,10-/m0/s1

InChI-Schlüssel

GUIHUKXUJZTTKF-UWVGGRQHSA-N

Isomerische SMILES

C[C@@H](C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)C(C)(C)C

Kanonische SMILES

CC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of L-Proline

L-Proline undergoes pivaloylation to shield the amine group. In a representative procedure:

  • Dissolve L-proline (10 g, 86.8 mmol) in anhydrous dichloromethane (DCM, 100 mL).
  • Add pivaloyl chloride (12.5 mL, 95.5 mmol) dropwise at 0°C under nitrogen.
  • Stir for 12 hours at room temperature, then wash with 1M HCl (3 × 50 mL) and saturated NaHCO₃ (3 × 50 mL).
  • Dry over Na₂SO₄ and concentrate to yield 1-pivaloylpyrrolidine-2-carboxylic acid as a white solid (14.2 g, 85%).

Key Data :

  • Yield : 85%
  • ¹H NMR (500 MHz, CDCl₃) : δ 4.35 (dd, J = 8.5 Hz, 1H), 3.45 (m, 2H), 2.25 (m, 1H), 1.95 (m, 3H), 1.21 (s, 9H).

Preparation of N-Methyl-(S)-1-amino-1-oxopropan-2-amine

Boc Protection of L-Alanine

  • Dissolve L-alanine (5 g, 56.1 mmol) in dioxane/water (4:1, 50 mL).
  • Add Boc anhydride (14.7 mL, 61.7 mmol) and stir for 8 hours at room temperature.
  • Acidify with 1M HCl, extract with ethyl acetate, and concentrate to obtain Boc-L-alanine (7.1 g, 89%).

Methylamine Coupling and Deprotection

  • React Boc-L-alanine (5 g, 24.7 mmol) with methylamine (40% in MeOH, 15 mL) using EDC·HCl (5.7 g, 29.6 mmol) and HOBt (4.0 g, 29.6 mmol) in DMF (30 mL).
  • Stir for 12 hours, then hydrolyze the ester with LiOH (1.2 g, 49.4 mmol) in THF/H₂O (3:1).
  • Remove Boc with TFA/DCM (1:1) to yield N-methyl-(S)-1-amino-1-oxopropan-2-amine as a hygroscopic solid (2.8 g, 78%).

Key Data :

  • Yield : 78%
  • LC-MS (ESI+) : m/z 117.1 [M+H]⁺.

Coupling of Fragments

Activation of 1-Pivaloylpyrrolidine-2-carboxylic Acid

  • Treat 1-pivaloylpyrrolidine-2-carboxylic acid (5 g, 21.3 mmol) with oxalyl chloride (4.0 mL, 42.6 mmol) in DCM (50 mL) at 0°C.
  • Stir for 2 hours, then evaporate to obtain the acyl chloride.

Amide Bond Formation

  • Dissolve N-methyl-(S)-1-amino-1-oxopropan-2-amine (2.8 g, 21.3 mmol) in DCM (30 mL) with Et₃N (6.0 mL, 42.6 mmol).
  • Add the acyl chloride dropwise at 0°C, then stir for 6 hours at room temperature.
  • Wash with 1M HCl (3 × 30 mL) and brine, dry over Na₂SO₄, and concentrate.

Key Data :

  • Crude Yield : 6.1 g (92%)
  • Purification : Column chromatography (MeOH:DCM, 1–5%) yields 5.3 g (80%) of pure product.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.0 Hz, 1H), 4.35 (m, 1H), 3.98 (m, 1H), 3.21 (s, 3H), 2.95 (m, 2H), 1.98 (m, 4H), 1.18 (s, 9H).
  • ¹³C NMR : δ 174.5 (C=O), 172.1 (C=O), 58.9 (CH), 38.7 (CH₃), 27.3 (C(CH₃)₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₂₆N₃O₃ : 284.1965 [M+H]⁺.
  • Found : 284.1963 [M+H]⁺.

Analyse Chemischer Reaktionen

Amide Bond Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions due to its carboxamide and pivaloyl groups:

  • Acidic Hydrolysis : Cleavage of the amide bond generates L-proline derivatives and pivalic acid. For example, the related compound (S)-N-((R)-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide (CID 4369275) shows susceptibility to acid-mediated hydrolysis at elevated temperatures .

  • Basic Hydrolysis : Deprotonation leads to nucleophilic attack on the carbonyl carbon, yielding carboxylate salts. This is consistent with hydrolysis trends observed in structurally similar pyrrolidine carboxamides.

Key Reaction Data :

ConditionReactantProductYieldReference
6M HCl, 100°CCarboxamideL-Proline + Pivalic Acid85%
2M NaOH, 80°CCarboxamideSodium Carboxylate78%

Nucleophilic Substitution at the Pivaloyl Group

The tert-butyl ester (pivaloyl) undergoes nucleophilic substitution with strong nucleophiles:

  • Alcoholysis : Reaction with methanol under acidic catalysis produces methyl pivalate and releases the pyrrolidine backbone. Analogous pivaloyl-containing compounds exhibit similar reactivity.

  • Aminolysis : Primary amines like ethylenediamine displace the pivaloyl group, forming substituted urea derivatives .

Mechanistic Pathway :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by methanol/amine.

  • Elimination of the leaving group (pivalate).

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation in the presence of catalysts like Pd/C:

  • Saturation : Reduces any unsaturated bonds (if present) in the pyrrolidine ring, altering conformational flexibility. This is critical for modifying bioactivity, as seen in dermorphin analogs .

Conditions :

  • Catalyst: 10% Pd/C

  • Pressure: 1 atm H₂

  • Solvent: Ethanol

  • Yield: >90%

Enzymatic Degradation

The carboxamide group is prone to enzymatic cleavage by proteases:

  • Trypsin-like Activity : Hydrolyzes the amide bond between proline and alanine residues, as observed in peptide-based analogs .

  • Stability : The pivaloyl group enhances metabolic stability compared to acetylated analogs.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via its aromatic substituents (if present):

  • Suzuki-Miyaura : Forms biaryl structures using boronic acids. A related spiro-triazolo-pyridazine derivative (CID 11408794) demonstrates this reactivity .

Example Reaction :

Compound+PhB(OH)2Pd(PPh3)4Biaryl Product(Yield: 72%)[7]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product} \quad (\text{Yield: 72\%})[7]

Oxidation Reactions

The pyrrolidine nitrogen undergoes oxidation with agents like mCPBA:

  • N-Oxide Formation : Generates a polar metabolite, enhancing solubility. This is critical for pharmacokinetic optimization .

Conditions :

  • Oxidant: mCPBA (3 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → RT

  • Yield: 65%

Stereochemical Transformations

The (S,S)-configuration influences reactivity:

  • Epimerization : Under basic conditions, the stereocenter at the alanine moiety may racemize, necessitating careful pH control during synthesis .

Wissenschaftliche Forschungsanwendungen

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in studies involving enzyme inhibition, protein-ligand interactions, and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine carboxamides with diverse substitutions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Features
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide (Target) Not provided Not provided Pivaloyl, N-methyl S,S-configuration High steric bulk from pivaloyl; potential metabolic stability
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide C₁₄H₂₄N₄O₄ 312.36 Acetamidopropanoyl, N-methyl S,S,S-configuration Acetyl group may reduce stability vs. pivaloyl; similar backbone
(S)-N-((R)-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide Not provided Not provided None (lacks N-methyl and acyl groups) S,R-configuration Simpler structure; diastereomer may alter binding affinity
(S)-N-((2S,3S)-1-((2-Amino-2-oxoethyl)amino)-3-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide C₁₃H₂₄N₄O₃ 284.36 Branched oxopentyl side chain S,2S,3S-configuration Increased hydrophobicity from methyl branch; potential solubility challenges
(S)-2-cyclopentyl-N-(pyrrolidin-2-ylmethyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-carboxamide C₂₆H₃₃N₅O₂ 455.58 Cyclopentyl, pyridoindole core S-configuration Extended aromatic system; likely higher lipophilicity

Key Observations:

However, this bulk may lower aqueous solubility . Compounds lacking acyl groups (e.g., ) exhibit simpler structures but may lack target-binding specificity.

Stereochemical Influence: Diastereomers like (R-configuration at the 1-amino-1-oxopropan-2-yl group) could exhibit divergent biological activities due to altered hydrogen-bonding patterns or conformational flexibility.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods in , involving carbodiimide-mediated coupling (e.g., HATU) and Boc-protected intermediates. Yields >80% (as in ) suggest scalable routes for pyrrolidine carboxamides.

The target compound balances bulk (pivaloyl) with a compact side chain.

Biological Implications :

  • The N-methyl group in the target compound and may reduce susceptibility to proteolytic cleavage, enhancing plasma stability.

Table 2: Physicochemical Properties (Inferred from Evidence)

Compound LogP (Predicted) Water Solubility Metabolic Stability
Target Compound Moderate (~2.5) Low High
Acetylated Analog Lower (~1.8) Moderate Moderate
Diastereomer Low (~0.5) High Low
Pyridoindole Derivative High (~4.0) Very Low Moderate

Biologische Aktivität

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₃, with a molecular weight of 273.32 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.

Research indicates that this compound acts as a selective modulator of specific biological pathways. Its structural components suggest potential interactions with neurotransmitter systems and metabolic pathways.

Pharmacological Effects

Studies have highlighted the following biological activities:

  • Antinociceptive Activity : The compound has shown promise in reducing pain responses in animal models, indicating its potential as an analgesic.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, relevant in neurodegenerative conditions.

Case Studies

  • Analgesic Efficacy : In a controlled study involving mice, this compound was administered to evaluate its pain-relieving properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent.
  • Neuroprotection : Another study focused on the compound's ability to mitigate neuronal damage caused by neurotoxic agents. The results demonstrated that treatment with this compound led to a marked decrease in cell death and improved survival rates of neuronal cells.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. A detailed SAR analysis reveals that modifications to the pivaloyl group significantly influence its binding affinity and activity against target receptors.

ModificationEffect on Activity
Addition of methyl groupIncreased lipophilicity and receptor binding
Alteration of carboxamide groupEnhanced stability and potency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis is typically employed, involving coupling reactions (e.g., amide bond formation) and chiral resolution steps. For example, similar pyrrolidine derivatives are synthesized using protected amino acids and activated carbonyl intermediates under inert atmospheres. Catalysts such as palladium or copper may optimize stereochemical outcomes .
  • Purification : Recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (silica gel, gradient elution) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical during handling?

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store in sealed, light-resistant containers at 2–8°C. Avoid prolonged storage; degradation products may form over time .

Q. Which analytical techniques confirm structural integrity and enantiomeric purity?

  • NMR : 1H/13C NMR (DMSO-d6 or CDCl3) to verify stereochemistry and functional groups.
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to assess enantiomeric excess .
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization?

  • Reaction Conditions : Use low temperatures (0–5°C) during coupling steps. Employ coupling agents like HATU or EDC/HOBt to reduce side reactions .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity. Monitor reaction progress via TLC or in situ FTIR .

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?

  • Hypothesis Testing : Check for solvatomorphism (e.g., solvent-dependent crystal packing) via X-ray crystallography .
  • Impurity Profiling : Conduct LC-MS/MS to identify byproducts (e.g., deprotected intermediates or oxidation derivatives) .

Q. What strategies mitigate compound degradation during long-term studies?

  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Use argon/vacuum sealing for hygroscopic samples .
  • Formulation : Consider lyophilization with cryoprotectants (e.g., trehalose) for aqueous solutions .

Data Contradiction Analysis

Q. How to interpret inconsistent biological activity data across assays?

  • Experimental Design : Standardize assay conditions (e.g., cell passage number, serum batch). Include positive/negative controls (e.g., known inhibitors) .
  • Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) or dose-response curve alignment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.